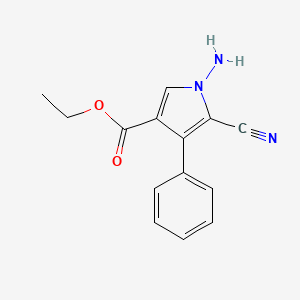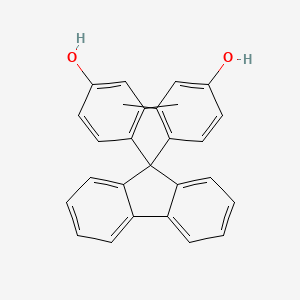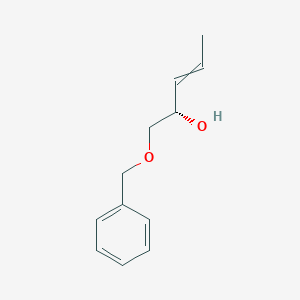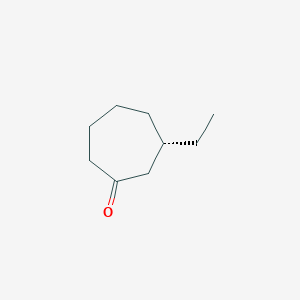![molecular formula C16H14O5S B12567710 ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid CAS No. 190074-40-9](/img/structure/B12567710.png)
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is an organic compound that features a benzoyl group substituted with two hydroxyl groups, a phenylmethyl group, and a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoyl chloride, which is then reacted with 4-(bromomethyl)phenyl sulfanylacetic acid under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted acetic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It is also investigated for its ability to interact with various enzymes and proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being researched for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Similar due to the presence of hydroxyl and carboxyl groups.
Benzoyl Peroxide: Shares the benzoyl group but differs in its peroxide linkage.
Thioglycolic Acid: Contains a sulfanyl group but lacks the benzoyl and phenylmethyl groups.
Uniqueness
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
190074-40-9 |
|---|---|
Molekularformel |
C16H14O5S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-[[4-(2,4-dihydroxybenzoyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C16H14O5S/c17-12-5-6-13(14(18)7-12)16(21)11-3-1-10(2-4-11)8-22-9-15(19)20/h1-7,17-18H,8-9H2,(H,19,20) |
InChI-Schlüssel |
NTPZTAFNRYLLMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)

![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)

![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)

![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)


